molecular formula C20H15N B15160706 10-(m-Tolyl)benzo[h]quinoline

10-(m-Tolyl)benzo[h]quinoline

Cat. No.: B15160706
M. Wt: 269.3 g/mol
InChI Key: MIGKAVCPCHCTPK-UHFFFAOYSA-N
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Description

10-(m-Tolyl)benzo[h]quinoline is a specialized organic compound based on the benzo[h]quinoline scaffold, a polycyclic structure consisting of a quinoline fused with a naphthalene moiety . This advanced chemical intermediate is offered for research and development purposes, particularly in medicinal chemistry and materials science. Benzo[h]quinoline derivatives are recognized as important azaarenes in the design of biologically active molecules . The core benzo[h]quinoline structure serves as a versatile scaffold for the synthesis of numerous pharmacologically active compounds . Researchers are exploring similar quinoline-based structures as potential therapeutic agents, with activities including anticancer properties through the inhibition of key kinase targets such as c-Met, VEGFR, and EGFR . The structural motif of appending an aryl group, like the m-tolyl ring in this derivative, is a common strategy in drug discovery to modulate the compound's electronic properties, binding affinity, and overall drug-likeness . As a building block, this compound can be utilized in various synthetic transformations to create more complex heterocyclic systems for biological screening . This product is intended for laboratory research applications. For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H15N

Molecular Weight

269.3 g/mol

IUPAC Name

10-(3-methylphenyl)benzo[h]quinoline

InChI

InChI=1S/C20H15N/c1-14-5-2-7-17(13-14)18-9-3-6-15-10-11-16-8-4-12-21-20(16)19(15)18/h2-13H,1H3

InChI Key

MIGKAVCPCHCTPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC3=C2C4=C(C=CC=N4)C=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Benzo H Quinolines

Classical and Contemporary Approaches to Benzo[h]quinoline (B1196314) Ring Systems

The construction of the benzo[h]quinoline core has been achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern catalytic methods.

Cyclization Reactions

Classical cyclization reactions remain a cornerstone for the synthesis of quinoline (B57606) and its annulated derivatives, including benzo[h]quinolines. These methods typically involve the condensation of an amino-substituted aromatic component with a carbonyl-containing compound.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. wikipedia.orgmdpi.com For the synthesis of benzo[h]quinoline derivatives, this can be a key step in a multi-step sequence. For instance, the Knoevenagel condensation of aldehydes with active methylene compounds can generate intermediates that subsequently undergo cyclization to form the quinoline ring. mdpi.comnih.gov A study on the synthesis of new benzo[h]quinoline derivatives with anticancer activity utilized a Knoevenagel condensation followed by a Michael addition. researchcommons.org The synthesis of cyanoacrylic acid derivatives of 10-hydroxybenzo[h]quinoline (B48255) was achieved via a Knoevenagel condensation reaction. nih.gov

Michael Addition: The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is another fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.com In the context of benzo[h]quinoline synthesis, it can be employed in a tandem sequence. For example, after an initial condensation, an intramolecular Michael addition can facilitate the ring closure to form the heterocyclic system.

Combes Reaction: The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. wikipedia.orgwikiwand.com This method is particularly useful for preparing 2,4-substituted quinolines. wikiwand.com The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and dehydration to yield the quinoline product. wikipedia.orgchempedia.info The regioselectivity of the Combes reaction can be influenced by the steric and electronic effects of the substituents on both the aniline and the β-diketone. wikipedia.org

Friedländer Condensation: The Friedländer synthesis is a widely used method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction can be catalyzed by acids or bases. jk-sci.comresearchgate.net A one-pot Friedländer synthesis has been developed where o-nitroarylcarbaldehydes are reduced in situ to the corresponding o-aminoarylcarbaldehydes, which then condense with ketones or aldehydes to form quinolines in high yields. rsc.org This approach has been successfully applied to the synthesis of 2-phenylbenzo[h]quinoline. rsc.org

ReactionReactantsCatalyst/ConditionsProduct Type
Knoevenagel Condensation Aldehyde/Ketone + Active Methylene CompoundWeakly basic amineα,β-unsaturated ketone
Michael Addition Enolate + α,β-unsaturated carbonylBase1,5-dicarbonyl compound
Combes Reaction Aniline + β-DiketoneAcid (e.g., H₂SO₄)Substituted Quinoline
Friedländer Condensation 2-Aminoaryl Aldehyde/Ketone + Carbonyl with α-methyleneAcid or BaseSubstituted Quinoline

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including benzo[h]quinolines. These methods often offer high efficiency and functional group tolerance. Palladium-catalyzed reactions can proceed through various mechanisms, including C-H bond activation and functionalization. rsc.org For instance, the synthesis of quinoline derivatives has been achieved through palladium-catalyzed isocyanide insertion and subsequent cyclization. rsc.org Another approach involves the palladium-catalyzed alkoxylation of benzo[h]quinoline. researchgate.net Furthermore, palladium(0)-catalyzed intramolecular cyclopropane (B1198618) C-H bond functionalization has been utilized to prepare quinoline and tetrahydroquinoline derivatives. researchgate.net

One-Pot Multicomponent Synthesis Strategies

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. acs.orgnih.gov Several MCRs have been developed for the synthesis of substituted benzo[h]quinolines. For example, methoxybenzo[h]quinoline-3-carbonitrile derivatives have been synthesized via a sequential multicomponent reaction of aromatic aldehydes, malononitrile, and 1-tetralone (B52770) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. nih.govresearchgate.net Another efficient one-pot method for synthesizing poly-substituted quinolines involves the reaction of o-nitroarylcarbaldehydes with aldehydes or ketones following an in-situ reduction step. rsc.org

Nanocatalyzed and Green Chemistry Protocols

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Nanocatalysts and green chemistry principles have been increasingly applied to the synthesis of quinolines and their derivatives. acs.org Nanocatalysts, due to their high surface area and unique electronic properties, can exhibit superior catalytic activity. For example, magnetic iron oxide nanoparticles have been used as efficient catalysts for the synthesis of benzo[h]quinoline-4-carboxylic acid derivatives under solvent-free conditions. nih.gov These catalysts can often be easily recovered and reused, adding to the sustainability of the process. nih.gov Green chemistry approaches also focus on the use of non-toxic solvents, such as water or ethanol, and energy-efficient reaction conditions, like microwave irradiation. mdpi.com

Targeted Synthesis of 10-Substituted Benzo[h]quinoline Derivatives

The introduction of substituents at the 10-position of the benzo[h]quinoline ring is of particular interest for tuning the molecule's electronic and photophysical properties.

Decarbonylative Cross-Coupling for 10-Arylbenzo[h]quinolones and Analogous Systems

Decarbonylative cross-coupling reactions have emerged as a powerful strategy for the formation of carbon-carbon bonds, offering an alternative to traditional cross-coupling methods. nih.gov This approach utilizes carboxylic acid derivatives as coupling partners, which are often readily available. In the context of synthesizing 10-arylbenzo[h]quinolines, a decarbonylative approach could potentially be employed starting from a suitable benzo[h]quinolone precursor.

While direct decarbonylative coupling to form 10-(m-Tolyl)benzo[h]quinoline is not explicitly detailed in the provided results, the general principle of decarbonylative cross-coupling of aryl esters or aroyl halides with organometallic reagents provides a viable synthetic route. nih.gov For instance, a bimetallic Cu/Pd catalyst system has been developed for the decarboxylative cross-coupling of aryl chlorides with potassium benzoates, demonstrating the feasibility of coupling unactivated substrates. nih.govresearchgate.net This methodology could be adapted to couple an appropriate m-tolyl-containing nucleophile with a 10-functionalized benzo[h]quinoline derivative. The development of such a targeted synthesis would be a significant advancement in accessing a diverse range of 10-arylbenzo[h]quinoline derivatives with tailored properties.

Strategies for Direct Introduction of the m-Tolyl Moiety at the 10-Position

The direct formation of a carbon-carbon bond at the C-10 position of the benzo[h]quinoline nucleus to introduce an m-tolyl group is a challenging transformation. While direct C-H activation methodologies have been explored extensively for quinoline systems, functionalization at the C-10 position of benzo[h]quinoline is less common. The predominant and most effective strategy involves a two-step sequence: halogenation of the C-10 position followed by a palladium-catalyzed cross-coupling reaction.

This approach begins with the synthesis of a 10-halobenzo[h]quinoline precursor, such as 10-bromobenzo[h]quinoline. This intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with m-tolylboronic acid. Research has demonstrated the successful coupling of 10-halobenzo[h]quinolines with various aryl boronic acids. A robust catalytic system, such as one employing Palladium(II) acetate and a suitable phosphine (B1218219) ligand, facilitates this transformation under mild conditions, affording high yields of the desired 10-arylbenzo[h]quinoline products. This method provides a reliable and versatile route to compounds like this compound.

Functionalization and Derivatization Reactions of the Benzo[h]quinoline Core

Once the this compound scaffold is obtained, it can be further modified to create a diverse array of analogues. The inherent reactivity of the benzo[h]quinoline core allows for various chemical transformations.

C–H Activation and Direct Arylation Methodologies

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis for its atom and step economy. In the context of the quinoline scaffold, significant progress has been made in the regioselective functionalization of various positions. For quinoline N-oxides, palladium-catalyzed C-H arylation has been shown to be highly selective for the C8 position. Metal-free protocols have also been developed for the remote C-H halogenation of 8-substituted quinolines, which exclusively yields the C5-halogenated product. rsc.org

However, direct C-H activation at the C-10 position of the benzo[h]quinoline ring system remains a formidable challenge. Mechanistic studies on the palladium-catalyzed oxidative cross-coupling of benzo[h]quinoline with simple arenes have provided insights into the reactivity, but practical methods for selective C-10 arylation via this route are not yet established. The development of such methods would represent a significant advancement, bypassing the need for pre-functionalized halogenated precursors. rsc.org

Halogenation and Subsequent Cross-Coupling Reactions

The most established route for functionalizing the C-10 position relies on an initial halogenation step. The synthesis of 10-bromobenzo[h]quinoline rsc.orgchemicalbook.comlookchem.com or 10-chlorobenzo[h]quinoline nih.gov provides a key intermediate. These halo-derivatives serve as versatile electrophilic partners in various cross-coupling reactions.

The Suzuki-Miyaura coupling is particularly effective for this purpose. The reaction between a 10-halobenzo[h]quinoline and an appropriate boronic acid, such as m-tolylboronic acid, is typically catalyzed by a palladium complex. The conditions for this reaction have been optimized to accommodate even sterically demanding substrates.

Below is a table summarizing typical conditions for the Suzuki-Miyaura coupling to generate 10-arylbenzo[h]quinolines.

ParameterCondition
Catalyst Palladium(II) Acetate (Pd(OAc)₂)
Ligand Triphenylphosphine (PPh₃) or other phosphine ligands
Base Aqueous Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄)
Solvent Toluene, Dimethoxyethane (DME), or a mixture with water
Temperature 80-110 °C
Reactants 10-Halobenzo[h]quinoline, Arylboronic Acid

This two-step halogenation/cross-coupling sequence provides a reliable and modular approach to a wide range of 10-arylbenzo[h]quinoline derivatives.

Preparation of Fused Benzo[h]quinoline Analogues

The benzo[h]quinoline core can serve as a building block for the synthesis of more complex, fused polycyclic aromatic systems. Various synthetic strategies can be employed to construct additional rings onto the benzo[h]quinoline framework.

One approach involves the [3+2] dipolar cycloaddition reaction. For instance, quaternization of the benzo[f]quinoline (B1222042) nitrogen, followed by in-situ generation of an ylide and reaction with a dipolarophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD), can lead to the formation of pyrrolo-benzo[f]quinoline derivatives. nih.gov A similar strategy could potentially be adapted to benzo[h]quinoline systems to build fused five-membered heterocyclic rings.

Another strategy involves annulation reactions starting from functionalized benzo[h]quinolines. For example, benzo[h]quinoline derivatives bearing appropriate functional groups at the C-2, C-3, or C-4 positions can undergo cyclization reactions to form new rings. rsc.orgwikipedia.org Classical quinoline syntheses, such as the Doebner-von Miller reaction, which involves reacting an aniline with α,β-unsaturated carbonyl compounds, can also be adapted to create complex quinoline structures from appropriately substituted naphthalenamines. iipseries.orgnih.gov These methods open avenues for creating extended, planar, or three-dimensional structures with unique electronic and structural properties.

Structural and Spectroscopic Elucidation of 10 M Tolyl Benzo H Quinoline and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending, etc.). Different functional groups absorb IR radiation at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹).

While specific IR data for 10-(m-Tolyl)benzo[h]quinoline is not extensively published, the expected spectral characteristics can be inferred from the analysis of the parent benzo[h]quinoline (B1196314) structure and related substituted derivatives. The IR spectrum of a molecule like this compound would be dominated by absorptions arising from the aromatic C-H and C=C bonds within the fused rings and the tolyl substituent.

Key regions in the IR spectrum for the structural elucidation of benzo[h]quinoline derivatives include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C and C=N stretching: These absorptions appear in the 1650-1450 cm⁻¹ region and are characteristic of the aromatic backbone.

Out-of-plane C-H bending: These bands, found in the 900-675 cm⁻¹ region, can provide information about the substitution pattern on the aromatic rings.

For instance, studies on various substituted benzo[h]quinolines have reported characteristic absorption bands that confirm their structural framework. In the case of 2,3,4-trisubstituted benzo[h]quinolines, IR data has been crucial for confirming the presence of various functional groups introduced onto the main scaffold. mdpi.com For example, the IR spectrum of methyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate, a complex derivative, shows characteristic peaks at 1747 cm⁻¹ for the C=O of the ester group and at 1533 and 1331 cm⁻¹ for the nitro group. mdpi.com

The table below presents a summary of characteristic IR absorption bands observed for representative benzo[h]quinoline derivatives.

CompoundKey IR Absorption Bands (νmax, cm⁻¹)Reference
(Z)-3-(Quinolin-8-yl)-2-(2,3,3-trichloro-1-nitroallylidene)thiazolidin-4-one2978, 1747, 1519, 1374, 1285, 754 mdpi.com
Methyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate2951, 1747, 1533, 1331, 827, 731 mdpi.com
Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)sulfinyl)acetateNot explicitly provided, but synthesized in the same study. mdpi.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a quantitative analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to calculate the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the molecule. For a newly synthesized compound, the experimentally determined elemental composition must agree with the theoretically calculated values for the proposed molecular structure, typically within a margin of ±0.4%. This validation is a critical step in the characterization of novel compounds.

The chemical purity and structure of various benzo[h]quinoline derivatives have been confirmed through elemental analysis. nih.gov For example, in the synthesis of new benzo[h]quinolin-10-ol derivatives, elemental analysis was used alongside NMR spectroscopy to confirm the chemical structure and purity. nih.govspectrabase.com

Below is a data table showcasing the calculated and experimentally found elemental compositions for several benzo[h]quinoline derivatives, demonstrating the close agreement that validates their empirical formulas.

CompoundFormulaAnalysis%C%H%NReference
10-Hydroxybenzo[h]quinoline-9-cyanoacrylic acidC₁₇H₁₀N₂O₃Calculated70.343.479.65 nih.gov
Found70.183.779.84 nih.gov
10-Hydroxybenzo[h]quinoline-7,9-di(cyanoacrylic) acidC₂₁H₁₁N₃O₅Calculated65.462.8810.91 nih.gov
Found65.062.9310.41 nih.gov
3-(Benzo[h]quinolin-2-yl)phenanthro[9,10-e] nih.govnih.govgovtcollegebalrampur.ac.intriazineC₂₈H₁₆N₄Calculated83.153.9913.85 researchgate.net
FoundNot explicitly provided, but synthesized and characterized. researchgate.net

The close correlation between the calculated and found percentages for carbon, hydrogen, and nitrogen provides strong evidence for the proposed molecular formulas and the successful synthesis of the target benzo[h]quinoline derivatives.

Coordination Chemistry and Ligand Design Principles

Benzo[h]quinoline (B1196314) as a Ligand Framework in Organometallic Chemistry

The benzo[h]quinoline scaffold is a prominent C-fused polycyclic aromatic hydrocarbon that serves as a privileged ligand framework in organometallic chemistry and materials science. Its rigid structure and the presence of a nitrogen atom within the aromatic system make it an excellent chelating agent for a variety of transition metals. The fusion of a benzene (B151609) ring at the [h] face of the quinoline (B57606) system extends the π-conjugated system, which significantly influences the electronic and photophysical properties of its metal complexes.

The benzo[h]quinoline moiety is a versatile building block for the design of tridentate ligands, often of the CNN type. By introducing an additional coordinating group, typically at the 2-position, the ligand can bind to a metal center in a pincer-like fashion. This creates a highly stable, cyclometalated complex due to the chelate effect. Patents and research articles describe the synthesis of new tridentate ligands derived from benzo[h]quinoline for use in catalysis. google.comgoogle.com These ligands are often employed in complexes with Group VIII transition metals like iron, ruthenium, and osmium. The resulting complexes have shown high thermal stability and are effective catalysts for reactions such as the reduction of ketones, aldehydes, and imines, either through hydrogen transfer processes or with hydrogen gas. google.comgoogle.com

For instance, new benzo[h]quinoline ligands containing a CHRNH₂ function at the 2-position have been prepared and used to synthesize ruthenium and osmium pincer complexes that are highly efficient catalysts for the transfer hydrogenation of ketones.

Benzo[h]quinoline is a classic example of a cyclometalating ligand, capable of forming a metal-carbon σ-bond and a metal-nitrogen coordinate bond. This C^N-type coordination involves the activation of a C-H bond, typically at the C10 position, leading to the formation of a stable five-membered metallacycle. This cyclometalation imparts significant rigidity and thermal stability to the resulting organometallic complexes.

The C10 position is the most common site for cyclometalation due to the favorable geometry of the resulting five-membered ring. Iridium(III) complexes, for example, are well-known to undergo C-H activation at this position to form dichloro-bridged dimeric species. These cyclometalated complexes are often highly phosphorescent and have been extensively investigated for applications in Organic Light Emitting Diodes (OLEDs).

While C^N cyclometalation is dominant for benzo[h]quinoline, the concept of C^C* type ligands, where a carbene is also involved in the coordination, has been explored with related N-heterocyclic systems. For benzo[h]quinoline itself, research has focused on its behavior as an N-heterocyclic carbene (NHC) precursor. In the presence of specific osmium and ruthenium dihydride complexes, benzo[h]quinoline can undergo a 1,2-hydrogen shift from the C2 position to the nitrogen atom. This tautomerization forms an N-heterocyclic carbene that can coordinate to the metal center, demonstrating the versatility of the benzo[h]quinoline framework beyond simple C^N chelation.

Synthesis and Characterization of Metal Complexes bearing Benzo[h]quinoline Ligands

The coordination chemistry of benzo[h]quinoline with ruthenium and osmium has been explored, particularly in the context of catalysis and the activation of small molecules. As mentioned, benzo[h]quinoline can act as a precursor to an N-heterocyclic carbene ligand. For example, reaction with MH₂Cl₂(PⁱPr₃)₂ (M = Os, Ru) leads to a tautomerization where the resulting carbene coordinates to the metal. scilit.commdpi.comrsc.org

In the case of osmium, an elongated dihydrogen species, OsCl₂{κ-C-[HNbq]}(η²-H₂)(PⁱPr₃)₂, is formed. scilit.commdpi.com For ruthenium, a five-coordinate derivative, RuCl₂{κ-C-[HNbq]}(PⁱPr₃)₂, is generated. scilit.commdpi.com These complexes can be deprotonated to yield the traditional C^N cyclometalated complexes, such as RuCl{κ²-N,C-[bq]}(η²-H₂)(PⁱPr₃)₂. rsc.org The stability of these complexes is often enhanced by an intramolecular hydrogen bond between the N-H group of the tautomerized ligand and a chloride ligand. scilit.comrsc.org

The table below summarizes key characterized complexes.

ComplexMetalKey FeaturesH-H distance (Å)
OsCl₂{κ-C-[HNbq]}(η²-H₂)(PⁱPr₃)₂OsmiumElongated dihydrogen ligand, NHC-type coordination1.22
RuCl₂{κ-C-[HNbq]}(PⁱPr₃)₂RutheniumFive-coordinate, NHC-type coordinationN/A
RuCl₂{κ-C-[HNbq]}(η²-H₂)(PⁱPr₃)₂RutheniumDihydrogen complex0.91
OsCl{κ²-N,C-[bq]}(η²-H₂)(PⁱPr₃)₂OsmiumC^N cyclometalated ligand1.29
RuCl{κ²-N,C-[bq]}(η²-H₂)(PⁱPr₃)₂RutheniumC^N cyclometalated ligand1.01

Data sourced from references scilit.commdpi.comrsc.org.

Platinum(II) complexes featuring cyclometalated benzo[h]quinoline (C^N) ligands are a well-established class of phosphorescent emitters. These complexes are of great interest for their potential use in OLEDs. Typically, they exhibit a square-planar coordination geometry. The photophysical properties can be finely tuned by modifying the ancillary ligands.

For example, platinum(II) complexes with a cyclometalated benzo[h]quinoline ligand and an N-heterocyclic carbene (NHC) ancillary ligand are robust and readily available. researchgate.net These [Pt(C^N)(NHC)I] type complexes are often bright triplet emitters, with emission colors ranging from sky-blue to green. The electronic properties of substituents on both the benzo[h]quinoline and the NHC ligand significantly influence the emission wavelengths and quantum yields of the complexes. researchgate.net

Palladium complexes of benzo[h]quinoline have been studied in the context of catalysis and fundamental bonding interactions. The coordination is typically square planar. In some cases where benzo[h]quinoline acts as a unidentate ligand, a notable short, non-bonding interaction between the C10-H and the palladium center has been observed. acs.org This interaction can cause a significant tilt in the plane of the benzo[h]quinoline ligand. acs.org

Density Functional Theory (DFT) calculations have been used to study the agostic interaction between the C10-H bond of benzo[h]quinoline and a Pd(II) center in [PdCl₂(L)] complexes. These studies provide insight into the electronic and steric factors that influence the formation of η²-Pd-C bonds, which is a key step in C-H activation processes.

Information on "10-(m-Tolyl)benzo[h]quinoline" is Not Available

Following a comprehensive search of available scientific literature, it has been determined that there is no specific research published on the chemical compound This compound . Consequently, the requested article focusing on the coordination chemistry, steric and electronic effects, and ligand-metal interaction analysis of this particular compound cannot be generated.

While general information on the coordination chemistry of benzo[h]quinoline derivatives and the impact of various substituents on related quinoline systems exists, any attempt to extrapolate this information to the specific case of this compound would be speculative and would not meet the required standards of scientific accuracy for the requested article. Without dedicated research on this compound, a detailed analysis of its coordination geometry, stability, and ligand-metal interactions is not possible.

Therefore, the generation of an article with the specified outline and data tables is not feasible due to the absence of foundational research on this compound.

Catalytic Applications of Benzo H Quinoline Based Complexes

Homogeneous Catalysis Mediated by Benzo[h]quinoline (B1196314) Ligands

Benzo[h]quinoline ligands have been instrumental in the development of homogeneous catalysts, particularly with Group VIII metals like ruthenium, osmium, rhodium, and palladium. google.com These catalysts, which operate in the same phase as the reactants, offer high selectivity and activity under relatively mild conditions.

One of the most significant applications of benzo[h]quinoline-based complexes is in the transfer hydrogenation of ketones and aldehydes. google.com This reaction, which typically uses isopropanol (B130326) as a hydrogen source, provides a safer and more convenient alternative to high-pressure hydrogenation with H₂ gas. google.com

Ruthenium and osmium complexes featuring pincer-type benzo[h]quinoline ligands with an aminomethyl group at the 2-position have demonstrated exceptional activity as catalysts for the transfer hydrogenation of ketones. nih.gov These catalysts can achieve turnover frequencies (TOFs) as high as 1.8 x 10⁶ h⁻¹ with very low catalyst loadings (0.001–0.02 mol%). nih.gov The general catalytic system involves the metal complex, 2-propanol as the hydrogen donor, and a base such as potassium isopropoxide (KOiPr). nih.govmdpi.com

The catalytic performance of various ruthenium p-cymene (B1678584) complexes with pyridine-quinoline and biquinoline-based ligands has been systematically studied. mdpi.commdpi.com For instance, complexes bearing methyl groups on the quinoline (B57606) moiety can quantitatively convert acetophenone (B1666503) to 1-phenylethanol (B42297) in just 10 minutes. mdpi.com

Table 1: Catalytic Transfer Hydrogenation of Acetophenone with Ru(II) Complexes

Catalyst Complex Ligand Type Conversion (%) Time (min) TOF (h⁻¹)
1 8-Mepq >99 10 1600
2 6'-Mepq 85 15 1020
3 8,6'-Me2pq 75 15 900
4 4,6'-Me2pq 80 15 960
5 4-Mepq >99 10 1600

Data sourced from a study on pyridine-quinoline and biquinoline-based ruthenium p-cymene complexes. mdpi.com

Palladium-catalyzed oxidative cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. Benzo[h]quinoline has been utilized as a directing group in the palladium-catalyzed oxidative C-H/C-H cross-coupling with simple arenes. nih.govillinois.edu These reactions enable the direct formation of biaryl compounds from two unactivated C-H bonds, a process of significant interest for its atom economy. Mechanistic studies have shed light on the crucial role of benzoquinone as an oxidant in these transformations, providing a basis for rationally tuning reaction conditions to achieve desired chemoselectivity. nih.govillinois.edu

The direct functionalization of C-H bonds is a central goal in modern organic synthesis, and benzo[h]quinoline-based systems have made notable contributions. Rhodium complexes, in particular, have been shown to promote the C-H bond activation of quinoline and its derivatives. nih.gov Systematic studies on the reaction of a rhodium(I) complex, RhH{κ³-P,O,P-[xant(PiPr₂)₂]}, with various quinolines revealed that the activation of the heterocyclic ring is generally preferred over the carbocyclic ring. nih.gov The position of C-H activation is influenced by the substituents on the quinoline substrate. For example, methyl groups at the 2, 6, or 7 positions direct the C-H activation to the 4-position. nih.gov Rhodium(III)-catalyzed C-H activation and annulation reactions have also been developed for the synthesis of bulky phosphine (B1218219) ligands. nih.gov

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanism is crucial for catalyst improvement. For the transfer hydrogenation of ketones catalyzed by ruthenium and osmium benzo[h]quinoline complexes, studies suggest a mechanism involving the formation of metal-hydride species. nih.gov The reaction of the initial chloride complexes with a base like NaOiPr in isopropanol leads to the formation of an intermediate alkoxide complex, which then eliminates acetone (B3395972) to generate the active hydride catalyst. nih.gov This hydride species then transfers the hydride to the carbonyl substrate. In some cases, under conditions with high base concentration, the molecular catalyst has been observed to form ruthenium(0) nanoparticles, which are highly active catalysts. researchgate.net

In the context of palladium-catalyzed oxidative cross-coupling, detailed mechanistic studies involving kinetic analysis, H/D exchange, and electronic effect evaluations have been conducted. nih.govillinois.edu These investigations support a mechanism that explains the critical role of benzoquinone in promoting the reaction and provides a framework for controlling the selectivity of the C-C bond formation. illinois.edu

Enantioselective Catalysis with Chiral Benzo[h]quinoline Ligands

The synthesis of single-enantiomer compounds is of paramount importance, particularly in the pharmaceutical industry. The development of chiral benzo[h]quinoline ligands has enabled highly enantioselective catalytic reactions.

Chiral ruthenium complexes derived from benzo[h]quinoline ligands and chiral diphosphines like (S,R)-Josiphos have been successfully applied in the asymmetric transfer hydrogenation (ATH) of ketones. nih.gov These systems can achieve excellent enantioselectivities (up to 98% ee) and high productivity, even with very low catalyst loadings. nih.gov

Furthermore, iridium complexes with chiral ligands have been used for the highly enantioselective hydrogenation of quinolines to produce optically active tetrahydroquinolines. acs.org For instance, an in-situ-prepared iridium catalyst with (R)-MeO-Biphep as the chiral ligand can hydrogenate various quinoline derivatives with excellent conversions and enantiomeric excesses greater than 92%. acs.org The design of chiral ligands, such as those with a rigid spiro skeleton, has been shown to enhance the stability and enantioselectivity of iridium catalysts for asymmetric hydrogenations. researchgate.netnih.gov

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Alkyl-Substituted Quinolines

Substrate (Alkyl group) Conversion (%) ee (%)
Methyl >99 96
Ethyl >99 95
n-Propyl >99 94
n-Butyl >99 92
n-Hexyl >99 93
Isopropyl >99 96

Data sourced from a study on enantioselective iridium-catalyzed hydrogenation of quinolines. acs.org

Catalyst Design and Optimization Strategies for Benzo[h]quinoline Systems

The rational design and optimization of catalysts are key to improving their performance. For benzo[h]quinoline-based systems, several strategies have been employed. One approach involves modifying the electronic and steric properties of the benzo[h]quinoline ligand. For example, introducing electron-donating or electron-withdrawing groups can modulate the electron density at the metal center, thereby influencing the catalyst's activity and selectivity. mdpi.com

The synthesis of new tridentate ligands derived from benzo[h]quinoline aims to create more robust and active catalysts for the reduction of ketones and aldehydes. google.com Computational methods, such as Density Functional Theory (DFT), are increasingly being used to support catalyst design. nih.govnih.gov These theoretical studies can provide insights into reaction mechanisms, predict the effect of ligand modifications, and help rationalize experimental observations, such as the origin of enantioselectivity. nih.govrsc.org The development of one-pot synthesis methods for functionalized benzo[h]quinolines also provides an efficient route to a diverse library of ligands for catalyst screening and optimization. nih.gov

Photophysical Properties and Optoelectronic Applications

Electronic Absorption and Photoluminescence Characteristics

The electronic spectra of benzo[h]quinoline (B1196314) derivatives are characterized by absorption bands corresponding to π-π* electronic transitions within the conjugated aromatic system. For instance, studies on derivatives such as 10-hydroxybenzo[h]quinoline-9-cyanoacrylic acid show complex absorption spectra with bands in the 260-360 nm range, and a lower energy band attributed to intramolecular charge transfer (ICT). nih.gov The photoluminescence (PL) of quinoline-based compounds is known to be fascinating, with emission wavelengths being highly dependent on the electronic effects of the substituents on the quinoline (B57606) ring. researchgate.net

While specific spectroscopic data for 10-(m-Tolyl)benzo[h]quinoline is not extensively documented in publicly accessible literature, the photophysical properties can be inferred from related compounds. The introduction of an aryl group, such as a tolyl group, at the 10-position is expected to influence the electronic distribution and steric configuration of the molecule, thereby modulating its absorption and emission maxima. For example, quinolinyl- and benzo[h]quinolinyl-substituted monoazatriphenylenes have been synthesized and their photophysical properties examined, demonstrating that the addition of fused aromatic rings significantly affects their optical characteristics. researchgate.net Similarly, benzimidazo[1,2-a]quinolines bearing organoselenium moieties with a tolyl group exhibit absorption maxima around 355 nm and emit in the violet-blue region (~440 nm). unicamp.br

Table 1: Photophysical Data for Selected Benzo[h]quinoline Derivatives

Compound Solvent Absorption λmax (nm) Emission λmax (nm) Reference
10-Hydroxybenzo[h]quinoline-9-cyanoacrylic acid Methanol (B129727) (MeOH) 278, 328 (sh), 391 632 nih.gov
10-Hydroxybenzo[h]quinoline-9-cyanoacrylic acid Dimethylformamide (DMF) 278, 328 (sh), 391 610 nih.gov
10-Hydroxybenzo[h]quinoline-7,9-di(cyanoacrylic) acid Methanol (MeOH) 280, 354 (sh), 407 634 nih.gov
10-Hydroxybenzo[h]quinoline-7,9-di(cyanoacrylic) acid Dimethylformamide (DMF) 280, 354 (sh), 407 620 nih.gov

Note: This table presents data for related derivatives to illustrate the general photophysical behavior of the benzo[h]quinoline core.

Solvatochromism and Environmental Effects on Photophysics

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key feature of many quinoline derivatives. The environmental sensitivity of their absorption and fluorescence spectra makes them useful as molecular probes. The solvatochromism of 10-hydroxybenzo[h]quinoline (B48255) (HBQ) has been studied in detail, revealing that the wavelength shifts of its first absorption band depend mainly on the polarity of the solvent with a minor contribution from solvent acidity. In contrast, the fluorescence emission of its proton-transfer tautomer shows a greater dependence on solvent acidity than on polarity.

For this compound, which lacks the acidic hydroxyl group of HBQ, the solvatochromic effects are expected to be different. The interactions would be dominated by general solvent effects like polarity and polarizability rather than specific hydrogen-bonding interactions. The absence of the proton-donating hydroxyl group means that its photophysics would be less sensitive to the hydrogen-bond donating or accepting ability of the solvent environment compared to HBQ.

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena in Related 10-Hydroxybenzo[h]quinoline Derivatives

One of the most significant photochemical processes observed in certain benzo[h]quinoline derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon occurs in molecules that possess both a proton-donating group and a proton-accepting group in close proximity, connected by a pre-existing intramolecular hydrogen bond. In 10-hydroxybenzo[h]quinoline (HBQ), the hydroxyl group at the 10-position acts as the proton donor and the quinoline nitrogen atom serves as the proton acceptor. nih.gov

Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom increase, triggering an ultrafast transfer of the proton from the oxygen to the nitrogen. This creates an excited keto-tautomer, which is structurally and electronically distinct from the initial enol form. nih.govrsc.org The relaxation of this excited tautomer to its ground state results in a fluorescence emission that is significantly red-shifted compared to the absorption of the enol form. This large separation between absorption and emission, known as a Stokes shift, is a hallmark of the ESIPT process. nih.gov The ESIPT in HBQ is a spectacular and important process that has been the subject of many detailed studies. nih.gov

Tuning ESIPT Mechanism through Structural Modifications

The potential energy surface for the proton transfer, and thus the efficiency and nature of the ESIPT process, can be precisely tuned through structural modifications of the HBQ backbone. rsc.orgnih.gov Research has shown that incorporating electron-withdrawing substituents at specific positions on the HBQ framework can alter the relative energies of the enol and keto forms in both the ground and excited states. rsc.org

For example, the introduction of electron-accepting substituents at the 7-position of HBQ can lead to the appearance of the keto tautomer even in the ground state, a process that is strongly dependent on the solvent. rsc.org This modification effectively switches the proton transfer mechanism from a single-well potential (where only the enol form is stable in the ground state) to a double-well potential (where both enol and keto tautomers can coexist). rsc.org Furthermore, a systematic study involving the synthesis of various sterically hindered and electronically diverse HBQ analogues demonstrated that functionalities like esters, aldehydes, and triple bonds can be tolerated while maintaining the ESIPT character, which consistently manifests as large Stokes shifts (8300–9660 cm⁻¹). nih.gov

Luminescence Quantum Yields and Excited-State Lifetimes

The luminescence quantum yield (Φ) and excited-state lifetime (τ) are critical parameters that determine the efficiency of light-emitting materials. For benzo[h]quinoline derivatives, these values are highly sensitive to the molecular structure, the presence of heavy atoms, and the surrounding environment.

Derivatives of 10-hydroxybenzo[h]quinoline functionalized with cyanoacrylic acid groups, designed for dye-sensitized solar cells, have been shown to exhibit very weak fluorescence with quantum yields (Φ_PL) in the range of 0.07% to 1.25%. nih.gov These low yields are often characteristic of molecules undergoing efficient non-radiative decay processes, such as ESIPT. These compounds were also found to possess biexponential fluorescence decays. nih.gov

In contrast, coordination to metal centers can dramatically alter the photophysical properties. For example, a crowded copper(I) complex incorporating a 3,3'-tetramethylene-2,2'-bibenzo[h]quinoline ligand luminesced strongly in a dichloromethane (B109758) solution, boasting a quantum yield of 0.10 and an exceptionally long excited-state lifetime of 5.3 microseconds (µs) for a copper MLCT excited state. researchgate.net This highlights the potential of benzo[h]quinoline-based metal complexes in phosphorescent applications.

Table 2: Luminescence Data for Selected Benzo[h]quinoline Derivatives and Complexes

Compound/Complex Solvent/Matrix Quantum Yield (Φ) Lifetime (τ) Reference
10-Hydroxybenzo[h]quinoline-9-cyanoacrylic acid Methanol (MeOH) 0.0007 (0.07%) - nih.gov
10-Hydroxybenzo[h]quinoline-7,9-di(cyanoacrylic) acid Methanol (MeOH) 0.0125 (1.25%) - nih.gov
[Cu(3,3'-tetramethylene-2,2'-bibenzo[h]quinoline)₂]⁺ Dichloromethane (CH₂Cl₂) 0.10 5.3 µs researchgate.net

Note: Data for the specific title compound is not available; this table provides examples from related systems.

Applications in Organic Light-Emitting Diodes (OLEDs)

The tunable photophysical properties of quinoline-based compounds make them attractive candidates for use in Organic Light-Emitting Diodes (OLEDs). While direct applications of this compound in OLEDs are not widely reported, related structures have shown promise. For instance, benzimidazo[1,2-a]quinoline (B3368101) derivatives have been successfully incorporated into all-solution-processed OLEDs. unicamp.br When dispersed in a poly(9-vinylcarbazole) (PVK) host matrix, these compounds contributed to the electroluminescence, and the best-performing device achieved a luminance of 25.4 cd/m². unicamp.br

The utility of benzo[h]quinoline derivatives extends to their use as ligands in metal complexes for OLED applications. The core structure is a well-known building block for creating stable and efficient light-emitting materials.

Advanced Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscapes and dynamic behaviors of molecules over time. For complex aromatic systems like benzo[h]quinoline (B1196314) derivatives, these simulations can reveal intricate details about molecular flexibility, intermolecular interactions, and the influence of the surrounding environment.

Studies on HBQ and its complexes have utilized CPMD to investigate the dynamics of hydrogen bonds, proton transfer events, and vibrational characteristics. mdpi.comnih.gov These simulations, performed in both the gas phase and the crystalline phase, have shown that the environment plays a crucial role in the dynamic behavior of the molecule. dntb.gov.uamdpi.com For instance, in the crystalline phase, proton-sharing and transfer events within the hydrogen bond of HBQ were observed, a phenomenon that is less pronounced in the gas phase. mdpi.com The inclusion of nuclear quantum effects, for example through path integral molecular dynamics (PIMD), can further refine the understanding of these processes, especially for the light hydrogen atoms. dntb.gov.uanih.gov

These computational approaches could be applied to 10-(m-Tolyl)benzo[h]quinoline to understand the rotational dynamics of the m-tolyl group relative to the benzo[h]quinoline core. Such simulations would elucidate the preferred conformations, the energy barriers for rotation, and how these dynamic behaviors are influenced by solvent or solid-state packing.

Methodology Investigated System Key Findings Citation
Car-Parrinello Molecular Dynamics (CPMD)10-hydroxybenzo[h]quinoline (B48255) (HBQ)Revealed bridged proton-sharing and transfer events in the crystalline phase. mdpi.com
CPMD and Path Integral Molecular Dynamics (PIMD)10-hydroxybenzo[h]quinoline (HBQ) and benzo[h]quinoline-2-methylresorcinolInvestigated time-evolution changes of metric parameters and free energy profiles, showing frequent proton transfer phenomena. dntb.gov.ua
CPMD10-hydroxybenzo[h]quinoline (HBQ) and benzo[h]quinoline-2-methylresorcinolStudied the dynamics of hydrogen bonds and vibrational features. nih.gov

Prediction of Non-Linear Optical Properties and Other Electronic Responses

The prediction of non-linear optical (NLO) properties and other electronic responses through computational methods is a burgeoning area of research, driven by the demand for new materials in optoelectronics and photonics. Quinoline (B57606) derivatives are of significant interest in this field due to their inherent charge transfer characteristics. rsc.orgresearchgate.net

Theoretical calculations, primarily using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the NLO behavior of molecules. rsc.orgresearchgate.netnih.gov These methods can calculate key parameters such as polarizability (α) and the first hyperpolarizability (β), which are measures of the linear and first-order non-linear response of a molecule to an external electric field, respectively. A large hyperpolarizability value is a key indicator of a promising NLO material. rsc.org

For quinoline-based systems, research has shown that the NLO response can be tuned by modifying the molecular structure, for instance, by introducing electron-donating and electron-accepting groups to create a push-pull system that facilitates intramolecular charge transfer (ICT). rsc.org Studies on quinoline-carbazole derivatives have demonstrated that structural tailoring can significantly enhance the NLO response. rsc.org

While direct computational data for this compound is scarce, we can infer its potential from studies on related molecules. The tolyl group acts as a weak electron-donating group, and its attachment to the electron-deficient benzo[h]quinoline core could induce modest NLO properties. DFT and TD-DFT calculations would be essential to quantify the NLO response of this compound and to understand its electronic transitions. Such calculations would involve optimizing the molecule's geometry and then computing its electronic properties, including the HOMO-LUMO energy gap, absorption spectra, and hyperpolarizability. researchgate.netnih.gov

Compound Family Computational Method Predicted Properties Key Findings Citation
Quinoline-Carbazole DerivativesDFT/TD-DFTFirst hyperpolarizability (βtot)Structural tailoring of donor and acceptor units significantly enhances NLO response. rsc.org
Arylated QuinolinesDFT/TD-DFT at B3LYP/6-311+G(2d,p)NLO properties, Frontier Molecular Orbitals (FMOs)Intramolecular charge transfer contributes to molecular stability and NLO response. researchgate.net
Chloro-dimethylquinoline-carboxaldehydesDFT/TD-DFTBandgap, refractive index, optical conductivityThe substitution pattern of methyl groups influences the electronic and optical properties. nih.gov
Benzo[h]quinolin-10-ol DerivativesDFT/TD-DFT at B3LYP/6-31G(d,p)Electronic transitions, HOMO/LUMO energiesIntramolecular charge transfer from the hydroxybenzo[h]quinoline moiety to an acceptor group is observed. nih.gov

Structure Property Relationships

Correlating Substituent Effects at the 10-Position with Photophysical Behavior

The nature of the substituent at the 10-position of the benzo[h]quinoline (B1196314) core is a primary determinant of its photophysical properties. While direct studies on the m-tolyl derivative are specific, extensive research on analogous compounds, such as 10-hydroxybenzo[h]quinoline (B48255) derivatives, provides significant insight. The tolyl group, being an electron-donating group, is expected to influence the electronic transitions within the molecule.

The photophysical characteristics are also highly sensitive to the surrounding environment. Studies on similar derivatives in solvents like methanol (B129727) (MeOH) and dimethylformamide (DMF) show shifts in absorption and emission maxima, highlighting the role of solvent polarity in stabilizing the ground and excited states. nih.gov

Table 1: Photophysical Data for 10-Hydroxybenzo[h]quinoline Derivatives in Methanol (MeOH) This table, based on data from related compounds, illustrates how modifications to the benzo[h]quinoline core affect its optical properties. The principles are applicable to understanding the behavior of the 10-(m-tolyl) derivative.

CompoundAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)
1a ¹391557166
2a ²407560153
Source: Adapted from Gnida et al., 2021. nih.gov
¹10-hydroxybenzo[h]quinoline-9-cyanoacrylic acid
²10-hydroxybenzo[h]quinoline-7,9-di(cyanoacrylic) acid

Elucidating Molecular Architectural Influence on Catalytic Activity and Selectivity

The molecular architecture of benzo[h]quinoline derivatives is crucial for their application in areas such as catalysis and photosensitization. For instance, 10-hydroxybenzo[h]quinoline derivatives have been successfully employed as sensitizers in dye-sensitized solar cells (DSSCs). nih.gov In this context, the molecule functions by absorbing light and facilitating charge transfer, a process highly dependent on its structure.

The general architecture involves a donor-π-acceptor (D-π-A) system. In the case of 10-(m-Tolyl)benzo[h]quinoline, the m-tolyl group acts as an electron donor, the benzo[h]quinoline framework serves as the π-bridge, and if an appropriate acceptor group were added to the periphery, it would complete the D-π-A structure essential for applications like DSSCs. The efficiency of the intramolecular charge transfer from the donor to the acceptor, and subsequently to a semiconductor like TiO₂, is what drives the photovoltaic performance. nih.gov The steric and electronic properties of the tolyl group at the 10-position would influence the binding of the molecule to a catalytic surface and modulate the energy levels (HOMO/LUMO) to optimize charge injection and reduce charge recombination.

Planarity, Conjugation, and Aromaticity Effects on Electronic and Optical Properties

The electronic and optical properties of this compound are intrinsically linked to the planarity and extent of conjugation in its aromatic system. The benzo[h]quinoline core is a large, fused aromatic system. The introduction of the m-tolyl group at the 10-position can influence this planarity. Due to potential steric hindrance, the tolyl ring may be twisted out of the plane of the benzo[h]quinoline ring system. This twisting can disrupt the π-conjugation between the tolyl substituent and the core, which in turn affects the electronic energy levels and the nature of the optical transitions.

Density Functional Theory (DFT) studies on related structures like 10-hydroxybenzo[h]quinoline (HBQ) confirm the importance of the fused ring system in defining its electronic properties. nih.gov The absorption spectra of these compounds are dominated by π-π* transitions localized within the extensive conjugated system. nih.gov The aromaticity of the core ensures a stable electronic ground state, while the substituent at the 10-position modulates the energy of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the absorption and emission wavelengths. A non-planar orientation of the tolyl group could lead to a blue-shift in the absorption spectrum compared to a perfectly planar analogue, as the effective conjugation length would be reduced.

Impact of Peripheral Modifications on Molecular Reactivity and Stability

The reactivity and stability of this compound can be significantly altered by modifications to other parts of the molecule (the periphery). Studies have shown that introducing substituents elsewhere on the benzo[h]quinoline backbone can influence fundamental processes. For example, adding electron-accepting groups at the 7-position of a 10-hydroxybenzo[h]quinoline can alter the proton transfer mechanism, a key chemical reaction, and even drive the equilibrium from an enol to a keto tautomer in the ground state. rsc.org

This demonstrates that the electronic effects of peripheral groups can be transmitted through the conjugated system, impacting the reactivity at a distant site like the nitrogen atom or the 10-position substituent. Furthermore, recent synthetic methods have enabled the efficient functionalization of the benzo[h]quinoline scaffold, allowing for the introduction of various groups that can enhance thermal stability, modify solubility, or introduce new reactive sites. nih.gov The stability of the 10-(m-tolyl) derivative would thus be a function not only of the robust aromatic core but also of the collective electronic and steric effects of any other substituents present on the ring system.

Future Research Directions

Exploration of Novel and Sustainable Synthetic Pathways for Benzo[h]quinoline (B1196314) Derivatives

The synthesis of benzo[h]quinoline derivatives has traditionally relied on methods that can involve harsh conditions, multi-step procedures, or the use of toxic reagents. nih.govrsc.org For instance, classic methods like the Friedländer annulation often require high temperatures or strong acid catalysts. mdpi.commdpi.com While effective, these approaches present challenges in terms of energy consumption, waste generation, and safety.

Future research will increasingly prioritize the development of novel synthetic methodologies that are both efficient and environmentally benign. Key areas of exploration include:

One-Pot and Multicomponent Reactions: These strategies improve atom and step economy by combining multiple synthetic transformations into a single operation, reducing the need for intermediate purification steps and minimizing solvent waste. mdpi.commdpi.comacs.org

Photocatalysis and Electrocyclization: Light-mediated reactions offer a green alternative to thermally driven processes. nih.govmdpi.com For example, the irradiation of (E)-2-phenyl-3-styrylpyridines has been shown to produce 6-phenylbenzo[h]quinolines via a dehydrogenative annulation reaction. rsc.org Similarly, ultraviolet light can trigger the electrocyclization of 3-(naphthylamino)-2-alkene imines to yield substituted benzo[h]quinolines. nih.govmdpi.com These methods often proceed under mild conditions and can provide high yields. mdpi.com

Metal-Free Catalysis: The use of earth-abundant and non-toxic catalysts, such as iodine or Brønsted acids, is a growing trend. mdpi.com These systems can replace heavy metal catalysts, reducing both cost and environmental impact. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields compared to conventional heating, offering a more energy-efficient synthetic route. mdpi.commdpi.commdpi.com

The overarching goal is to create a diverse library of benzo[h]quinoline derivatives through pathways that are not only synthetically versatile but also align with the principles of green chemistry.

Development of Highly Efficient Catalytic Systems with Tunable Selectivity

Catalysis is central to the functionalization of the benzo[h]quinoline core. Transition metals such as rhodium, ruthenium, cobalt, and copper have been instrumental in mediating C-H activation, allowing for the direct introduction of functional groups at specific positions on the quinoline (B57606) ring. mdpi.comnih.govsemanticscholar.orgresearchgate.net This approach is more atom-economical than traditional cross-coupling reactions that require pre-functionalized starting materials.

Despite these advances, achieving precise control over regioselectivity remains a significant challenge. Future research will focus on the design of sophisticated catalytic systems with enhanced efficiency and selectivity.

Ligand Design: The development of novel ligands for transition metal catalysts is crucial for tuning their electronic and steric properties. This allows for fine control over which C-H bond is activated, enabling the functionalization of positions that are otherwise difficult to access. nih.govresearchgate.net

Cooperative Catalysis: Systems that employ multiple catalysts to work in concert can unlock new reaction pathways and improve selectivity.

Reusable Catalysts: The immobilization of catalysts on solid supports, such as polymers or inorganic materials, facilitates their recovery and reuse, improving the sustainability and cost-effectiveness of the synthetic process. mdpi.commdpi.com

By developing more advanced catalytic tools, researchers can synthesize complex benzo[h]quinoline derivatives with precisely tailored substitution patterns, which is essential for optimizing their performance in various applications.

Table 1: Examples of Catalytic Systems in Benzoquinoline Synthesis

Catalyst System Reaction Type Key Advantage Reference(s)
Ruthenium and Osmium Pincer Complexes Transfer Hydrogenation High efficiency for ketone reduction nih.gov
Copper-containing Catalysts (e.g., Cu(acac)₂) Acylation Enables one-step synthesis of acetylbenzoquinolines semanticscholar.org
Rhodium(III) Complexes Oxidative Annulation High regioselectivity for C-H activation mdpi.com
Chitosan-SO₃H (Solid Acid) Friedländer Annulation Reusable and environmentally friendly mdpi.com

Rational Design of Next-Generation Optoelectronic Materials

The rigid, planar, and electron-rich structure of the benzo[h]quinoline core makes it an excellent building block for organic optoelectronic materials. Derivatives have already shown promise as components in dye-sensitized solar cells (DSSCs) and as fluorescent probes. nih.govmdpi.comnih.gov

The future in this area lies in the rational design of materials with predictable and tunable photophysical and electronic properties. nih.govrsc.org This involves a systematic approach to molecular engineering, where specific functional groups are strategically incorporated into the benzo[h]quinoline scaffold to control properties such as:

Absorption and Emission Wavelengths: By extending the π-conjugated system or adding electron-donating/withdrawing groups, the color of light absorbed and emitted can be precisely tuned across the visible spectrum.

Quantum Yield: Molecular modifications can enhance fluorescence efficiency, which is critical for applications in organic light-emitting diodes (OLEDs) and bio-imaging.

Charge Carrier Mobility: For applications in organic transistors and photovoltaics, the molecular structure must be optimized to facilitate the efficient transport of electrons and holes.

A key strategy involves creating modular scaffolds where different parts of the molecule can be independently modified to tune specific properties. nih.gov This allows for the high-throughput screening of new materials and accelerates the discovery of next-generation compounds for advanced optoelectronic devices. For example, new benzo[h]quinolin-10-ol derivatives with cyanoacrylic acid units have been synthesized for use as co-sensitizers in DSSCs, demonstrating improved photovoltaic performance. nih.govmdpi.com

Advanced Computational Methodologies for Predicting Chemical Properties and Reaction Pathways

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes before a single experiment is performed. jstar-research.com For complex systems like benzo[h]quinoline derivatives, computational methods can provide invaluable insights that guide experimental work.

Future research will leverage increasingly powerful computational techniques to accelerate the design and discovery process:

Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometries, electronic structures, and spectroscopic properties, helping to rationalize the performance of new optoelectronic materials. mdpi.comjstar-research.com

Molecular Dynamics (MD): Simulations like Car–Parrinello Molecular Dynamics (CPMD) can elucidate the dynamic behavior of molecules, including the nature of intermolecular interactions such as hydrogen bonds and π-stacking, which are crucial for understanding self-assembly and crystal packing. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By correlating molecular descriptors with observed properties, QSAR models can predict the biological activity or toxicity of new compounds, aiding in the development of new pharmaceuticals. protoqsar.com

Reaction Pathway Modeling: Computational methods can be used to map out the energy profiles of potential reaction mechanisms, helping to understand why a particular catalyst or set of conditions leads to a specific product and predicting the regioselectivity of a reaction. mdpi.com

The integration of these in silico techniques into the research workflow will enable a more rational, hypothesis-driven approach to the synthesis of new benzo[h]quinoline derivatives, saving time, resources, and reducing experimental waste.

Integration of Benzo[h]quinoline Chemistry in Emerging Fields of Materials Science and Supramolecular Assemblies

The unique structural and electronic properties of benzo[h]quinolines make them highly attractive for integration into advanced materials and complex molecular architectures. Their planar aromatic surface is ideal for forming ordered structures through non-covalent interactions.

Future directions in this area will focus on exploiting these properties to create novel functional systems:

Supramolecular Chemistry: The ability of benzo[h]quinoline derivatives to participate in π-π stacking and hydrogen bonding makes them excellent building blocks for self-assembling systems. nih.govresearchgate.net Research will explore the creation of gels, liquid crystals, and other ordered materials where the collective properties of the assembled molecules give rise to new functions.

Coordination Chemistry: As ligands, benzo[h]quinolines can coordinate with metal ions to form complexes with interesting catalytic, magnetic, or photoluminescent properties. nih.govresearchgate.net These complexes can be used as catalysts or as nodes in the construction of metal-organic frameworks (MOFs).

Nanomaterials: Benzo[h]quinoline derivatives can be used as precursors for the synthesis of nitrogen-doped carbon nanomaterials, such as graphene nanoribbons. rsc.org These materials possess unique electronic properties that make them suitable for applications in next-generation electronics and sensors. rsc.org

By exploring the chemistry of benzo[h]quinolines at the interface of organic synthesis, materials science, and supramolecular chemistry, researchers can develop innovative materials with applications in fields ranging from electronics to catalysis and beyond.

Q & A

Basic: What are the common synthetic routes for 10-(m-Tolyl)benzo[h]quinoline?

Methodological Answer:
The synthesis of this compound derivatives can be achieved through several routes:

  • Friedländer Condensation : Used to synthesize polymethylene-bridged ligands, enabling the formation of benzo[h]quinoline scaffolds .
  • Vilsmeier-Haack Formylation : Facilitates regioselective formylation of quinoline derivatives, producing precursors for oxidation or reduction studies .
  • InCl₃-Promoted Cyclization : Green chemistry approaches for pyrazolyl-substituted benzo[h]quinolines, leveraging indium trichloride as a catalyst .
  • Deaminative Contraction Cascades : Convergent synthesis via LiI/PO(OMe)₃-mediated methylation and Stevens rearrangement to construct polycyclic benzo[h]quinoline cores .

Basic: How can spectroscopic methods characterize this compound derivatives?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : Identifies substituent positions and confirms regioselectivity in formylation or oxidation reactions (e.g., 8-hydroxy-2-methyl-quinoline-5,7-dicarbaldehyde) .
  • X-ray Crystallography : Resolves steric effects, such as the twisted geometry of phenyl pyridines influencing C–H activation .
  • Fluorescence Spectroscopy : Measures binding constants (e.g., with humic acid) via pH-dependent fluorescence quenching, requiring dual excitation/emission setups to account for protonation shifts .

Advanced: How do steric and electronic factors influence the metabolic pathways of benzo[h]quinoline derivatives?

Methodological Answer:

  • Steric Hindrance : The nitrogen in benzo[h]quinoline is sterically shielded, reducing N-oxide formation compared to benzo[f]quinoline. This directs metabolism toward dihydrodiols (e.g., 5,6- and 7,8-dihydrodiols) via epoxide intermediates .
  • Electronic Effects : The lone pair on the nitrogen atom directs cytochrome P450-mediated oxidation to specific positions (e.g., C5-C6 vs. C7-C8), analogous to methyl substituents in PAHs. Use epoxide hydratase inhibitors (e.g., 3,3,3-trichloropropylene oxide) to trap reactive epoxides for analysis .

Advanced: What strategies optimize regioselectivity in C–H activation reactions of benzo[h]quinoline?

Methodological Answer:

  • Ortho Effect : Steric repulsion between directing groups (DGs) and substituents (e.g., methyl groups) can block undesired positions. For example, meta-substituted phenyl pyridines avoid steric clashes, enabling ortho-functionalization .
  • Computational Modeling : Density-functional theory (DFT) with exact-exchange functionals predicts electronic and steric barriers. Benchmarks include atomization energy deviations <2.4 kcal/mol .

Advanced: How can computational models predict electronic properties of benzo[h]quinoline derivatives?

Methodological Answer:

  • DFT with Exact Exchange : Hybrid functionals (e.g., B3LYP) incorporate exact-exchange terms to improve accuracy in predicting ionization potentials and electron affinities .
  • pKₐ and Protonation Studies : Ground- and excited-state pKb values explain fluorescence enhancement upon protonation. For example, benzo[h]quinoline exhibits easier protonation than acridine due to lower excited-state basicity .

Basic: What are the key considerations in designing fluorescence-based assays for benzo[h]quinoline interactions?

Methodological Answer:

  • pH Calibration : Fluorescence intensity varies with protonation (e.g., pKb = 9.75 for benzo[h]quinoline). Use buffers to stabilize pH during humic acid binding studies .
  • Quenching Corrections : Account for inner-filter effects by diluting samples or using time-resolved fluorescence to isolate ligand-binding signals .

Advanced: What experimental approaches elucidate the role of epoxide hydratase in benzo[h]quinoline metabolism?

Methodological Answer:

  • Inhibitor Studies : Co-incubate liver homogenates with 3,3,3-trichloropropylene oxide to inhibit epoxide hydratase, trapping 5,6-epoxybenzo[h]quinoline for LC-MS/MS detection .
  • Metabolite Profiling : Compare dihydrodiol/epoxide ratios in wild-type vs. hydratase-deficient models to quantify enzymatic contribution .

Basic: How does pH affect the binding affinity of benzo[h]quinoline to humic acid?

Methodological Answer:

  • Protonation-Dependent Binding : At low pH, protonated benzo[h]quinoline exhibits weaker binding (log K_DOC = 3.2) due to reduced π-π stacking. Neutral species at higher pH show stronger affinity (log K_DOC = 4.1) .
  • Experimental Design : Perform fluorescence quenching titrations at multiple pH levels (3–9) with ionic strength controls to isolate pH effects .

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